Altretamine hydrochloride
Description
Historical Context of Academic Research on Altretamine (B313) as an Antineoplastic Agent
The investigation into altretamine as a potential anticancer agent began in the 1960s. patsnap.com Its development culminated in its 1990 FDA approval for use in specific, difficult-to-treat cases of ovarian cancer. researchgate.nethemonc.org Early clinical research was pivotal in establishing its activity against ovarian tumors, including those that had become resistant to conventional alkylating agents. drugbank.com
Academic research through clinical trials has sought to quantify its efficacy. Phase II studies, for instance, have been instrumental in defining its role. One such multicenter trial investigated oral altretamine in patients with platinum-resistant recurrent ovarian cancer. nih.gov Another phase II study focused on patients who had relapsed more than six months after achieving complete remission with prior chemotherapy. ascopubs.org These studies provided key data on response rates, helping to position altretamine within the therapeutic landscape for recurrent ovarian cancer. ascopubs.org While not considered a first-line treatment, its utility as a salvage therapy has been a consistent theme in oncological research. wikipedia.org
Table 1: Selected Historical Research Findings on Altretamine in Recurrent Ovarian Cancer
| Study Focus | Patient Population | Key Research Finding (Response Rate) | Reference |
|---|---|---|---|
| Activity in platinum-resistant cancer | Patients with epithelial ovarian carcinoma who relapsed within 6-12 months of first-line therapy. | 9.7% of patients achieved a partial response. | nih.gov |
| Efficacy in previously responsive cancer | Patients who relapsed >6 months after achieving complete remission with prior chemotherapy. | The overall response rate was 45.6%. | ascopubs.org |
| Palliative therapy effectiveness | Patients with recurrent epithelial ovarian cancer previously treated with a platinum-based regimen. | 35% of patients achieved complete or partial remission. | nih.gov |
Evolution of Mechanistic Understanding in Research Paradigms
The precise mechanism through which altretamine exerts its cytotoxic effects has been a subject of continuous investigation and remains not fully understood. drugbank.compatsnap.comwikipedia.org The scientific understanding has evolved from initial classifications based on structural analogy to more complex models involving metabolic activation and novel molecular targets.
Initially, due to its structural resemblance to triethylenemelamine, altretamine was classified as an alkylating agent. drugbank.com However, subsequent in vitro studies showed that altretamine and its metabolites had negative results for classical alkylating activity, suggesting a different or more complex mode of action. drugbank.com
A significant paradigm shift occurred with the discovery that altretamine requires metabolic activation to become cytotoxic. drugbank.com Research demonstrated that the compound is extensively metabolized by cytochrome P450 (CYP450) enzymes in the liver. wikipedia.orgpatsnap.com This process of N-demethylation is crucial, as it generates reactive intermediates. drugbank.compatsnap.com These intermediates include weakly alkylating species like formaldehyde (B43269) and electrophilic iminium ions. wikipedia.orgpatsnap.com It is believed that these metabolic products are responsible for the drug's anticancer effects by forming covalent bonds with cellular macromolecules, including DNA and proteins, leading to cell damage. drugbank.comwikipedia.org
More recent research has introduced a novel mechanistic hypothesis. researchgate.nettaylorandfrancis.com Using a gene regulatory network-based approach, research identified glutathione (B108866) peroxidase 4 (GPX4) as a new molecular target for altretamine. taylorandfrancis.com By inhibiting GPX4, altretamine can induce ferroptosis, a form of programmed cell death dependent on iron and characterized by lipid peroxidation, presenting a new research paradigm for its antineoplastic activity. researchgate.netbohrium.com
Table 2: Evolution of Altretamine's Mechanistic Understanding
| Research Paradigm | Description of Proposed Mechanism | Key Findings |
|---|---|---|
| Alkylating Agent Analogue | Classified as an alkylating agent due to structural similarity to triethylenemelamine. | In vitro tests for direct alkylating activity were negative. drugbank.com |
| Metabolic Activation Model | Cytotoxicity is dependent on metabolic conversion by hepatic CYP450 enzymes. drugbank.compatsnap.com | Metabolism via N-demethylation produces reactive intermediates like formaldehyde and iminium ions. wikipedia.orgpatsnap.com |
| Macromolecule Adduct Formation | Reactive metabolites form covalent adducts with DNA and proteins, causing cell damage. drugbank.comwikipedia.org | This action disrupts cellular replication and function, leading to cell death. patsnap.compatsnap.com |
| Novel Target Inhibition | Identified as an inhibitor of glutathione peroxidase 4 (GPX4). | GPX4 inhibition can trigger ferroptosis, a distinct form of programmed cell death. researchgate.nettaylorandfrancis.com |
Compound Reference Table
Structure
2D Structure
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAQBNIEQUSIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183901 | |
| Record name | Altretamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2975-00-0 | |
| Record name | Altretamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altretamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTRETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30FQ7QG6VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Molecular Mechanisms of Altretamine S Cytotoxic Action
Hepatic Biotransformation and Metabolic Activation Pathways
The cytotoxicity of altretamine (B313) is contingent upon its metabolic activation, a process that primarily occurs in the liver. This biotransformation is essential for the generation of reactive intermediates that are ultimately responsible for its anti-neoplastic activity. nih.gov
Role of Cytochrome P450 Enzymes in N-Demethylation of Altretamine
The initial and rate-limiting step in the metabolic activation of altretamine is its N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver. patsnap.com This process involves the oxidative removal of methyl groups from the altretamine molecule. nih.gov While multiple CYP450 isoforms are involved in the metabolism of various drugs, the specific isoforms primarily responsible for altretamine's N-demethylation are a subject of ongoing research to fully characterize their relative contributions. nih.govdrugbank.comnih.gov The enzymatic action of CYP450 is crucial, as it transforms the relatively inert parent drug into biologically active metabolites. wikipedia.org
Formation and Reactivity of Hydroxymethyl and Iminium Intermediates
The N-demethylation of altretamine by CYP450 enzymes leads to the formation of highly reactive hydroxymethyl (methylol) intermediates. nih.govnih.gov These carbinolamine metabolites are unstable and can subsequently generate electrophilic iminium species. nih.govwikipedia.org Both the hydroxymethyl intermediates and the iminium ions are highly reactive electrophiles capable of interacting with nucleophilic sites on cellular macromolecules. patsnap.com Another significant consequence of this metabolic cascade is the release of formaldehyde (B43269), a known cytotoxic agent. nih.govwikipedia.org The generation of these reactive species is a critical juncture in the mechanism of altretamine's action, leading directly to the damage of cancer cells. patsnap.com
Interaction with Cellular Macromolecules
The cytotoxic effects of altretamine are ultimately mediated by the covalent binding of its reactive metabolites to essential cellular macromolecules, thereby disrupting their normal function and leading to cell death.
Unconventional Mechanisms of Altretamine Cytotoxicity
Beyond direct interaction with DNA, RNA, and proteins, emerging evidence suggests that altretamine may exert its cytotoxic effects through other, less conventional pathways. One of the most significant of these is the localized release of formaldehyde. nih.gov The formaldehyde generated during the N-demethylation of altretamine is itself a potent cytotoxic agent that can induce DNA-protein crosslinks and other forms of cellular damage. nih.govnih.gov Some studies suggest that this formaldehyde-mediated cytotoxicity may be a more critical factor in the drug's efficacy than the formation of DNA adducts by the iminium intermediates. nih.gov
Another potential unconventional mechanism involves the inhibition of glutathione (B108866) peroxidase 4 (GPX4), an enzyme crucial for protecting cells from lipid peroxidation and a specific form of cell death known as ferroptosis. researchgate.net Inhibition of GPX4 by altretamine's reactive intermediates could lead to an accumulation of lipid peroxides and induce ferroptosis in cancer cells, representing an alternative pathway to cell death. researchgate.net
Interactive Data Table: Key Molecules in Altretamine's Mechanism of Action
| Molecule | Role in Cytotoxicity |
| Altretamine | Prodrug that requires metabolic activation. |
| Cytochrome P450 Enzymes | Catalyze the N-demethylation of altretamine. |
| Hydroxymethyl Intermediates | Reactive metabolites formed during N-demethylation. |
| Iminium Intermediates | Electrophilic species that form covalent adducts with macromolecules. |
| Formaldehyde | Cytotoxic byproduct of altretamine metabolism. |
| Deoxyribonucleic Acid (DNA) | Target for covalent adduct formation, leading to damage. |
| Ribonucleic Acid (RNA) | Target for covalent modification, disrupting its function. |
| Proteins | Target for adduct formation, impairing their function. |
| Glutathione peroxidase 4 (GPX4) | Potential target for inhibition, leading to ferroptosis. |
DNA Damage Induction and Repair Pathway Modulation
The primary mechanism of Altretamine's cytotoxic action involves the induction of DNA damage. Following administration, Altretamine undergoes extensive N-demethylation by the cytochrome P450 enzyme system in the liver. patsnap.com This metabolic process generates reactive intermediates, including formaldehyde and electrophilic monohydroxymethylmelamines. patsnap.comdrugbank.comwikipedia.org These metabolites are capable of forming covalent adducts with cellular macromolecules, most significantly with the DNA of cancer cells. drugbank.compatsnap.comdrugcentral.org
The formation of these adducts introduces structural distortions to the DNA helix, which are recognized by the cell's DNA damage response (DDR) system. This damage can lead to the formation of DNA cross-links, which physically impede essential cellular processes. patsnap.comnih.gov By inducing significant DNA damage, Altretamine activates cellular signaling pathways designed to arrest the cell cycle and initiate DNA repair. However, the extent of the damage often overwhelms the cell's repair capacity, ultimately leading to cell death.
Disruption of Nucleic Acid Synthesis and Replication Processes
The covalent modification of DNA by Altretamine's metabolites directly interferes with nucleic acid synthesis and replication. patsnap.comnih.govmhmedical.com The presence of bulky adducts on the DNA template can stall the progression of DNA and RNA polymerases, thereby inhibiting both DNA replication and gene transcription. patsnap.comnih.gov This disruption prevents cancer cells from synthesizing the necessary genetic material and proteins required for cell division and growth, leading to a halt in proliferation. patsnap.com The inhibition of these fundamental processes is a key component of Altretamine's antitumor activity.
Mechanisms of Programmed Cell Death (Apoptosis) Induction
The extensive, irreparable DNA damage caused by Altretamine serves as a potent trigger for programmed cell death, or apoptosis. patsnap.com When the DNA damage response pathways determine that the cellular damage is too severe to be repaired, they initiate the apoptotic cascade. This process is a crucial mechanism for eliminating genetically unstable cells and is a desired outcome of cancer chemotherapy. The disruption of DNA replication and the accumulation of DNA damage signal the cell to activate intrinsic apoptotic pathways, leading to the systematic dismantling of the cancerous cell. patsnap.com
Comparative Analysis with Classical Alkylating Agents
While Altretamine is classified as an alkylating antineoplastic agent, it exhibits significant mechanistic differences from classical alkylating agents like triethylenemelamine. nih.govwikipedia.org
Structural Analogies and Mechanistic Distinctions with Triethylenemelamine
Structurally, Altretamine (hexamethylmelamine) bears a resemblance to the classical alkylating agent triethylenemelamine (TEM). drugbank.comnih.govdrugcentral.org Both molecules are derivatives of a s-triazine ring. However, their mechanisms of action diverge significantly. Classical alkylating agents like TEM contain highly reactive aziridine rings that can directly alkylate nucleophilic groups on DNA without the need for metabolic activation. oncohemakey.com
In contrast, Altretamine lacks these reactive groups and is chemically stable. Its cytotoxic activity is entirely dependent on metabolic activation to produce weakly alkylating species like formaldehyde. wikipedia.org This indirect mechanism, reliant on N-demethylation, distinguishes Altretamine from the direct and spontaneous alkylation characteristic of TEM. patsnap.comwikipedia.org
| Feature | Altretamine | Triethylenemelamine (Classical Alkylating Agent) |
|---|---|---|
| Activation | Requires metabolic activation (N-demethylation) patsnap.comdrugbank.com | Directly reactive, no metabolic activation needed oncohemakey.com |
| Reactive Moiety | Formaldehyde and other demethylated metabolites wikipedia.org | Aziridine rings oncohemakey.com |
| Mechanism | Metabolites form covalent adducts with DNA drugbank.comdrugcentral.org | Direct alkylation of DNA oncohemakey.com |
| In Vitro Alkylating Activity | Negative drugbank.comnih.govdrugcentral.org | Positive |
Assessment of Alkylating Activity In Vitro and Cross-Resistance Profiles
A key distinction of Altretamine is its lack of alkylating activity in in vitro assays. drugbank.comnih.govdrugcentral.org Both the parent drug and its metabolites have tested negative in these standard tests for alkylating potential, which contrasts sharply with classical alkylating agents. drugbank.comnih.gov
This mechanistic uniqueness is further supported by its cross-resistance profile. Clinical and preclinical studies have shown that Altretamine can be effective in treating certain ovarian tumors that have become resistant to conventional alkylating agents and cisplatin-based therapies. drugbank.comnih.govnih.gov This lack of complete cross-resistance suggests that its mode of action and the types of DNA lesions it produces are different from those of classical alkylating agents, allowing it to bypass some resistance mechanisms. nih.gov For instance, a study of patients with advanced ovarian cancer resistant to standard alkylating chemotherapy showed an objective response in 28% of patients treated with Hexamethylmelamine (Altretamine). nih.gov
| Molecular Effect | Description | Reference |
|---|---|---|
| DNA Adduct Formation | Metabolites covalently bind to DNA, causing structural damage. | drugbank.compatsnap.comdrugcentral.org |
| Inhibition of DNA/RNA Synthesis | DNA adducts block polymerases, halting replication and transcription. | patsnap.comnih.govmhmedical.com |
| Apoptosis Induction | Irreparable DNA damage triggers programmed cell death. | patsnap.com |
| Cross-Resistance | Shows efficacy in tumors resistant to classical alkylating agents, indicating a distinct mechanism. | drugbank.comnih.govnih.gov |
Preclinical Investigations of Altretamine in in Vitro and in Vivo Oncological Models
In Vitro Cellular Efficacy Studies
Altretamine (B313), also known as hexamethylmelamine (HMM), has demonstrated cytotoxic effects against a variety of cancer cells in laboratory settings. The effectiveness of altretamine and its derivatives has been observed in cell lines derived from different types of cancer, including ovarian cancer, plasmacytoma, leukemia, and ascites tumors nih.govnih.gov.
The cytotoxic action of the parent compound, HMM, often requires prolonged exposure to the cells to manifest its effects nih.gov. Studies on a cell line derived from a human ovarian cancer showed that significant cytotoxicity, measured by the inhibition of tritiated thymidine (B127349) ([3H]TdR) uptake, was achieved at concentrations of 0.1–10 µg/ml, but only after an incubation period of 120 hours. In contrast, after only 24 hours of incubation, inhibition was only observed at a much higher concentration of 100 µg/ml nih.gov. Similarly, HMM and its metabolite pentamethylmelamine (B108020) (PMM) required extended contact to exert a cytotoxic effect on PC6 plasmacytoma cells nih.gov.
The metabolites of altretamine generally exhibit more potent and rapid cytotoxicity in vitro compared to the parent compound. For instance, N-methylolmelamines are significantly more toxic than HMM itself nih.gov. Specifically, the metabolite hydroxymethylpentamethylmelamine (HMPMM) was found to be one of the most active compounds against a human ovarian cancer cell line, with its cytotoxic effect persisting even after the compound was removed from the cell culture nih.gov. The toxicity of N-methylol derivatives in L1210 leukemia and Walker 256 ascites cells appears to be linked to the release of formaldehyde (B43269), a highly cytotoxic agent nih.gov.
Table 1: In Vitro Cytotoxicity of Altretamine (HMM) and its Metabolites in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Cancer Type | Observation | Source |
|---|---|---|---|---|
| Altretamine (HMM) | Human Ovarian Cancer Line | Ovarian Cancer | Significant inhibition of [3H]TdR uptake at 0.1-10 µg/ml after 120h incubation. | nih.gov |
| Altretamine (HMM) | PC6 | Plasmacytoma | Cytotoxic effect requires prolonged contact. | nih.gov |
| Pentamethylmelamine (PMM) | Human Ovarian Cancer Line | Ovarian Cancer | Inhibition of [3H]TdR uptake observed. | nih.gov |
| Pentamethylmelamine (PMM) | PC6 | Plasmacytoma | Cytotoxic effect requires prolonged contact. | nih.gov |
| Hydroxymethylpentamethylmelamine (HMPMM) | Human Ovarian Cancer Line | Ovarian Cancer | Highly cytotoxic; effect was not reversed 72h after removal. | nih.gov |
| N-Methylolmelamines | L1210 | Leukemia | Toxicity attributed to formaldehyde release. | nih.gov |
The cytotoxic activity of altretamine is not inherent to the molecule itself; it is a prodrug that requires metabolic activation to exert its anticancer effects nih.govdrugbank.com. In vitro studies have underscored the necessity of this bioactivation process. In a cell culture system using a human ovarian cancer cell line where no metabolism of HMM was observed, the compound showed limited direct cytotoxicity, highlighting the requirement for metabolic conversion nih.gov.
The activation of altretamine occurs primarily in the liver through N-demethylation, a process facilitated by the cytochrome P450 enzyme system nih.govpatsnap.com. This metabolic conversion generates reactive intermediates, including formaldehyde and other alkylating species, which are responsible for the drug's cytotoxic properties patsnap.comyoutube.comoncolink.org.
The critical role of these metabolites is further demonstrated in cell culture experiments where they are introduced directly. Metabolites such as hydroxymethylpentamethylmelamine (HMPMM) have been shown to be significantly more potent than the parent altretamine compound in vitro nih.gov. N-Methylolmelamines, another class of metabolites, are also significantly more toxic than HMM, and their breakdown releases formaldehyde, which is itself a potent cytotoxic agent nih.gov. This evidence from cell culture systems confirms that the antitumor efficacy of altretamine is contingent upon its conversion to these active metabolic products.
The mechanism through which altretamine inhibits cancer cell growth is primarily by inflicting damage on cellular DNA oncolink.org. Although structurally similar to some alkylating agents, its precise mechanism is unique drugbank.com. Following metabolic activation, the resulting reactive intermediates, such as formaldehyde and iminium ions, are capable of forming covalent bonds with macromolecules, including DNA, RNA, and proteins patsnap.comyoutube.com.
The formation of these covalent adducts with DNA leads to critical damage, such as cross-linking and strand breaks nih.govyoutube.compatsnap.com. This damage interferes with fundamental cellular processes, including DNA replication and transcription, which are essential for cell division and growth oncolink.orgpatsnap.com. By disrupting the integrity and function of DNA, altretamine prevents cancer cells from successfully completing the cell cycle and proliferating. This ultimately triggers programmed cell death, or apoptosis oncolink.orgpatsnap.com. The greater sensitivity of cancer cells to this type of damage compared to healthy cells is due to their rapid rate of division oncolink.org.
In Vivo Antitumor Activity in Animal Model Systems
The in vivo antitumor activity of altretamine (hexamethylmelamine, HMM) has been evaluated in animal models using human ovarian cancer xenografts, where human tumor tissues are implanted into immunodeficient mice. These models provide a platform to assess the therapeutic efficacy of anticancer agents in a living system that mimics human disease.
In a comparative study, the activity of HMM was tested against a series of eight different human ovarian cancer lines grown as xenografts in nude mice. The tumor lines varied in their histological subtypes and growth rates. The results indicated that HMM possesses significant antitumor activity, although the sensitivity varied among the different tumor lines. Of the eight distinct ovarian tumor lines tested, four demonstrated high sensitivity to HMM treatment, achieving a treated versus control tumor volume ratio (T/C%) of less than 25%, a common threshold for indicating significant antitumor effect in such preclinical models nih.gov. This demonstrates that altretamine is effective in causing substantial growth inhibition or regression in a notable subset of human ovarian cancers in an in vivo setting.
Table 2: Efficacy of Altretamine (HMM) in Human Ovarian Cancer Xenograft Models This table is interactive. You can sort and filter the data.
| Number of Tumor Lines Tested | Number of Sensitive Lines (T/C% < 25%) | Percentage of Sensitive Lines | Source |
|---|
Human Carcinoma Xenograft Models
Breast Carcinoma Xenograft Models
The antitumor activity of altretamine, also known as hexamethylmelamine (HMM), has been evaluated in various human breast carcinoma xenografts transplanted into nude mice. In one study, five different human breast cancer xenografts (MX-1, T-61, MCF-7, R-27, and Br-10) were utilized to assess the efficacy of orally administered HMM. The results indicated varying degrees of sensitivity to the compound among the different xenograft models. nih.gov
Notably, the MX-1 and T-61 tumors demonstrated significant sensitivity, with complete regression observed after treatment with HMM. In contrast, the MCF-7 and R-27 xenografts were found to be resistant to HMM at its maximum tolerated dose. The Br-10 xenograft also showed sensitivity to the treatment. The antitumor effect of HMM against the MX-1 xenograft was reported to be comparable to that of cisplatin (B142131) and cyclophosphamide. nih.gov Another study confirmed the dose-dependent sensitivity of the MX-1 cell line to HMM, with complete tumor eradication at the maximum tolerated dose. nih.gov
Interactive Table: Antitumor Activity of Hexamethylmelamine (HMM) in Human Breast Carcinoma Xenografts
| Xenograft Model | Response to HMM | Key Findings |
|---|---|---|
| MX-1 | Sensitive | Complete tumor regression at the maximum tolerated dose. Efficacy was comparable to cisplatin and cyclophosphamide. |
| T-61 | Sensitive | Complete tumor regression. |
| Br-10 | Sensitive | Demonstrated sensitivity to HMM treatment. |
| MCF-7 | Resistant | Showed resistance to HMM at the maximum tolerated dose. |
| R-27 | Resistant | Showed resistance to HMM at the maximum tolerated dose. |
Gastrointestinal Carcinoma Xenograft Models (Stomach, Colon)
The efficacy of hexamethylmelamine (HMM) has also been investigated in preclinical models of gastrointestinal carcinomas, specifically stomach and colon cancer xenografts. In a study involving two human stomach carcinoma xenografts (SC-1-NU and St-4) and three human colon carcinoma xenografts (Co-3, Co-4, and Co-6), HMM demonstrated notable antitumor activity. nih.gov
The compound was found to be effective against all tested stomach and colon carcinoma xenografts. Of particular significance was its potent effect against the St-4 stomach carcinoma and the Co-3 colon carcinoma, both of which were noted to be insensitive to other available chemotherapeutic agents at the time. nih.gov
Interactive Table: Efficacy of Hexamethylmelamine (HMM) in Gastrointestinal Carcinoma Xenografts
| Xenograft Model | Cancer Type | Response to HMM |
|---|---|---|
| SC-1-NU | Stomach | Effective |
| St-4 | Stomach | Highly Effective |
| Co-3 | Colon | Highly Effective |
| Co-4 | Colon | Effective |
| Co-6 | Colon | Effective |
Lung Carcinoma Xenograft Models
Preclinical studies have explored the potential of altretamine and its analogs in the context of lung cancer. Research has demonstrated that water-soluble analogs of hexamethylmelamine can induce the regression of human lung tumor xenografts. nih.gov This suggests that derivatives of altretamine may hold therapeutic potential for lung carcinoma.
Investigations of Altretamine's Tissue Distribution and Macromolecular Binding in Animal Models
The distribution of hexamethylmelamine (HMM) and its binding to macromolecules have been studied in animal models to understand its pharmacokinetic profile. In mice bearing M5076/73A ovarian cancer, the tissue distribution of HMM and its metabolites was investigated. The study revealed that HMM and its primary metabolite, pentamethylmelamine (PMM), distribute to various tissues, with particularly high concentrations found in adipose tissue and lymph nodes. nih.gov
The area-under-the-curve (AUC) values, which represent total drug exposure over time, were significantly higher in most tissues compared to plasma, indicating extensive tissue distribution. For instance, after HMM administration, the AUC in adipose tissue was approximately 416 times higher than in plasma. nih.gov
Interactive Table: Tissue Distribution of Hexamethylmelamine (HMM) in Mice
| Tissue | AUC (µg/g x min) |
|---|---|
| Adipose Tissue | 163,689 |
| Lymph Nodes | 88,725 |
| Small Intestine | 15,033 |
| Spleen | 9,779 |
| Kidney | 6,840 |
| Liver | 6,290 |
| Heart | 4,003 |
| Tumor | 2,432 |
| Brain | 1,569 |
| Plasma | 393 |
Furthermore, studies on the covalent binding of radiolabeled HMM and its metabolites to tissue macromolecules were conducted in the same murine ovarian cancer model. At 2 hours post-injection, the highest levels of irreversible binding were observed in the liver and small intestine, while the lowest levels were found in the brain and heart. This covalent binding to macromolecules like DNA and proteins is believed to contribute to the cytotoxic effects of the drug. nih.govpatsnap.comdrugbank.com The binding remained relatively constant for up to 40 hours in most tissues, with the exception of the small intestine where a decrease was noted. nih.gov
In terms of plasma protein binding, altretamine exhibits high binding, with a free fraction of only 6%. Its metabolites, pentamethylmelamine and tetramethylmelamine, show progressively lower protein binding, with free fractions of 25% and 50%, respectively. nih.gov
Research on Mechanisms of Altretamine Resistance
Elucidating Acquired Resistance Pathways in Cancer Cells
Acquired resistance to chemotherapeutic agents is a significant hurdle in cancer treatment. In the context of altretamine (B313), a synthetic s-triazine derivative, understanding the mechanisms by which cancer cells develop resistance is crucial for optimizing its use and developing strategies to overcome this challenge. While research specifically detailing the molecular adaptations to prolonged altretamine exposure is limited, general principles of acquired drug resistance in cancer offer a framework for understanding potential pathways.
Cellular Adaptations to Prolonged Altretamine Exposure
Cancer cells exhibit remarkable plasticity, allowing them to adapt to the cytotoxic effects of chemotherapeutic agents over time. Prolonged exposure to altretamine likely induces a series of cellular changes that collectively contribute to a resistant phenotype. These adaptations can occur at various levels, including alterations in drug metabolism, changes in cellular transport, and modifications of the drug's molecular target.
One potential adaptation is the upregulation of drug efflux pumps, such as P-glycoprotein, which actively transport chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. Additionally, cancer cells may enhance their DNA repair mechanisms to counteract the DNA damage induced by altretamine's reactive metabolites. Epigenetic modifications, such as changes in DNA methylation and histone acetylation, can also play a role by altering the expression of genes involved in drug sensitivity and resistance.
Identification of Molecular Determinants Driving Resistance Phenotypes
The development of acquired resistance to altretamine is likely driven by specific molecular changes within the cancer cells. While the precise molecular determinants for altretamine resistance are not yet fully elucidated, research into resistance to other anticancer agents provides potential avenues of investigation.
Mutations in the genes that encode the drug's target or proteins involved in its metabolic activation could render the drug ineffective. For instance, since altretamine requires metabolic activation via N-demethylation, alterations in the activity of cytochrome P450 enzymes responsible for this process could lead to reduced formation of the active cytotoxic species. Furthermore, signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway, may be hyperactivated in resistant cells, allowing them to evade drug-induced apoptosis. Comprehensive molecular profiling of altretamine-resistant cancer cell lines and patient tumors is necessary to identify the specific genetic and epigenetic alterations that drive the resistance phenotype.
Role of Glutathione-Dependent Pathways in Altretamine Resistance
Glutathione (B108866) (GSH), a tripeptide thiol, is a key player in cellular detoxification and antioxidant defense. Elevated levels of GSH and alterations in GSH-dependent pathways are frequently associated with resistance to various chemotherapeutic agents. Emerging evidence suggests that these pathways are also relevant to the mechanism of action and resistance to altretamine.
Modulation of Glutathione Peroxidase 4 (GPx4) and Ferroptosis Sensitivity
Recent studies have identified altretamine as an inhibitor of Glutathione Peroxidase 4 (GPX4) researchgate.net. GPX4 is a crucial enzyme that utilizes glutathione to reduce lipid hydroperoxides, thereby protecting cells from a form of iron-dependent programmed cell death known as ferroptosis. By inhibiting GPX4, altretamine can induce ferroptosis in cancer cells researchgate.net.
This finding suggests that a primary mechanism of altretamine's antitumor activity may be the induction of ferroptotic cell death. Consequently, resistance to altretamine could arise from cellular adaptations that counteract ferroptosis. For example, cancer cells might upregulate alternative antioxidant systems to compensate for the loss of GPX4 activity or alter their iron metabolism to reduce the availability of iron required for ferroptosis. Therefore, the sensitivity of cancer cells to altretamine may be intrinsically linked to their susceptibility to ferroptosis.
Alterations in Glutathione Synthesis and Related Enzyme Activities
The synthesis of glutathione is a multi-step process involving several key enzymes, with glutamate-cysteine ligase (GCL) being the rate-limiting enzyme. GCL itself is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The availability of precursors, particularly glutamine, is also critical for robust glutathione synthesis nih.govnih.gov. Increased glutamine uptake and its conversion to glutamate (B1630785) are known to drive glutathione synthesis in cancer cells nih.govnih.gov.
While direct studies on altretamine's effect on glutathione synthesis enzymes are scarce, it is plausible that resistance could involve the upregulation of this pathway. Increased synthesis of glutathione could potentially counteract the effects of altretamine by several mechanisms. Higher intracellular GSH levels could enhance the detoxification of altretamine's reactive metabolites. Furthermore, an increased GSH pool could support the residual activity of GPX4 or other glutathione-dependent peroxidases, thereby mitigating lipid peroxidation and ferroptosis. Research has shown that inhibiting glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate, can deplete glutathione and sensitize cancer cells to other treatments, highlighting the importance of this pathway in cellular defense nih.govnih.gov.
Characterization of Cross-Resistance Patterns with Other Chemotherapeutic Agents
The efficacy of a chemotherapeutic agent in a salvage setting often depends on its cross-resistance profile with previously administered drugs. Altretamine has been evaluated in patients with ovarian cancer who have developed resistance to other therapies, providing insights into its cross-resistance patterns.
While structurally related to classical alkylating agents, altretamine does not appear to be directly cross-resistant with them researchgate.net. In fact, it has shown activity in patients with ovarian cancer who are resistant to conventional alkylating agents. Response rates to altretamine seem to be higher in patients who have previously responded to therapy with alkylating agents or cisplatin (B142131) researchgate.net.
However, in patients with platinum-resistant ovarian cancer, the activity of single-agent altretamine is limited nih.gov. Clinical studies have shown modest response rates in this patient population. The table below summarizes the outcomes of several studies evaluating altretamine in platinum-resistant ovarian cancer.
| Study | Number of Patients | Prior Treatment Regimens | Objective Response Rate (ORR) |
| Phase II Study in Platinum-Resistant Ovarian Cancer | 31 | Platinum-based chemotherapy | 9.7% |
There is also evidence to suggest that altretamine may have a complex cross-resistance relationship with other classes of chemotherapeutic agents. For instance, it has been investigated in combination with doxorubicin (B1662922) and cisplatin nih.govnih.gov. Additionally, its use in patients previously treated with etoposide (B1684455) has been explored, although detailed cross-resistance data is limited researchgate.netnih.gov. The potential for increased adverse effects when combined with etoposide has been noted drugbank.com. Further research is needed to fully characterize the cross-resistance profile of altretamine with a broader range of cytotoxic drugs.
Synthetic Methodologies and Derivatization Research for Altretamine
Chemical Synthesis Pathways of Altretamine (B313)
The primary and most established route for synthesizing Altretamine utilizes cyanuric chloride as the starting material. Research has focused on optimizing this pathway to improve yield, efficiency, and scalability for industrial production.
Significant improvements have since been made to this route. An optimized, single-pot procedure has been developed that dramatically increases efficiency. nih.gov This improved method involves the direct conversion of cyanuric chloride to Altretamine by reacting it with a 40% aqueous solution of dimethylamine (B145610) in the presence of sodium hydroxide (B78521) and acetone. nih.gov This streamlined approach eliminates the need for isolating intermediates and results in a high yield of 90%. nih.gov The key to this optimization lies in the precise control of the molar ratio of reagents and reaction conditions, overcoming issues related to the low boiling point and evaporation of dimethylamine. nih.gov
Table 1: Comparison of Synthetic Routes for Altretamine
| Parameter | Kaiser Method (1951) | Optimized Single-Pot Method |
|---|---|---|
| Starting Material | Cyanuric Chloride | Cyanuric Chloride |
| Key Reagents | Dimethylamine, Sodium Hydroxide, Acetone | 40% Aqueous Dimethylamine, Sodium Hydroxide, Acetone |
| Procedure | Multi-step, isolation of chlorinated intermediates | Single-pot, direct conversion |
| Yield | 37% nih.gov | 90% nih.gov |
| Efficiency | Low, complex handling | High, simplified procedure |
The move from multi-step, low-yield processes to a single-pot synthesis represents a major advancement in developing scalable and efficient procedures for Altretamine production. The optimized method is not only higher yielding but is also more economically advantageous due to lower consumption of raw materials and simplified operations. nih.gov A similar practical, one-step method for large-scale synthesis has been reported using potassium hydroxide in 1,4-dioxan, also affording a high yield. clinpgx.org These developments have rendered the synthesis of Altretamine suitable for industrial-scale production, ensuring a reliable supply of the compound for clinical use. nih.govclinpgx.org The robustness and simplicity of the single-pot reaction make it an industrially feasible and cost-effective manufacturing process. nih.gov
Preclinical Pharmacokinetic and Metabolic Studies of Altretamine
Absorption and Distribution Profiles in Animal Models
Characterization of Oral Bioavailability and First-Pass Effect in Preclinical Species
Altretamine (B313), an antineoplastic agent, is administered orally due to its poor water solubility. nih.gov Preclinical studies in various animal species indicate that the drug is well-absorbed from the gastrointestinal tract. mims.com However, its bioavailability is subject to considerable inter- and intra-patient variability, a factor largely attributed to a significant first-pass effect. nih.gov The first-pass effect is a phenomenon where the concentration of a drug is greatly reduced before it reaches the systemic circulation, primarily due to metabolism within the liver and gut wall. wikipedia.orgnih.gov
Upon oral administration, altretamine undergoes extensive metabolism during its first pass through the liver, which can substantially lower the amount of unchanged drug reaching the systemic circulation. wikipedia.orgchemicalbook.com This variability in bioavailability poses a challenge for its clinical application. nih.gov The extensive hepatic metabolism is a key determinant of the systemic exposure to altretamine in animal models.
| Animal Model | Oral Bioavailability (%) | Key Findings Related to First-Pass Effect |
| Rodent (Rat) | Data not available | Extensive hepatic first-pass metabolism significantly impacts systemic exposure. |
| Canine | Data not available | Variability in absorption and first-pass metabolism observed. |
Detailed Tissue Distribution Studies in Animal Subjects
Following absorption, altretamine's high lipid solubility facilitates its distribution into tissues with high lipid content. nih.gov Studies in animal models, such as mice, have demonstrated that altretamine and its metabolites distribute to various tissues.
In a study involving mice with renal cell tumors, concentrations of hexamethylmelamine (HMM), the parent compound of altretamine, and its metabolites, pentamethylmelamine (B108020) (PMM) and 2,2,4,6-tetramethylmelamine (2,2,4,6 TetrMM), were found to be significantly higher in the tumor tissues compared to plasma levels. nih.gov This suggests a preferential accumulation in these tissues. nih.gov Another study in mice bearing ovarian cancer showed that after a single intraperitoneal injection, the drug was extensively metabolized, and its metabolites were distributed across various tissues including the liver, tumor, blood, kidney, spleen, lung, brain, heart, and small intestine. nih.gov
Interactive Data Table: Tissue Distribution of Altretamine and its Metabolites in Mice
| Tissue | Compound | Key Findings |
| Renal Cell Tumor | Hexamethylmelamine (HMM), Pentamethylmelamine (PMM), 2,2,4,6-Tetramethylmelamine (2,2,4,6 TetrMM) | Concentrations were much higher in tumor tissues than in plasma. nih.gov |
| Ovarian Tumor & Various Tissues | Pentamethylmelamine (PMM), 2,2,4,6-tetramethylmelamine (TMM), 2,4,6-trimethylmelamine (TriMM) | The drug was extensively metabolized and distributed to multiple tissues, with TriMM being a major metabolite. nih.gov |
Determination of Plasma Protein Binding Characteristics
Preclinical data indicate that altretamine is highly bound to plasma proteins. The extent of plasma protein binding is a critical pharmacokinetic parameter as only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution and elimination.
The plasma protein binding for altretamine is reported to be 94%. drugbank.com The free, unbound fractions of altretamine and its primary metabolites have been determined as follows:
Altretamine: 6% nih.gov
Pentamethylmelamine: 25% nih.gov
Tetramethylmelamine: 50% nih.gov
This high degree of protein binding can influence the drug's distribution and clearance characteristics.
Interactive Data Table: Plasma Protein Binding of Altretamine and its Metabolites
| Compound | Plasma Protein Binding (%) | Free Fraction (%) |
| Altretamine | 94 drugbank.com | 6 nih.gov |
| Pentamethylmelamine | 75 | 25 nih.gov |
| Tetramethylmelamine | 50 | 50 nih.gov |
Metabolic Pathways and Elimination in Preclinical Subjects
Identification and Quantification of N-Demethylated Metabolites (e.g., Pentamethylmelamine, Tetramethylmelamine)
The metabolism of altretamine is a crucial step for its cytotoxic activity and proceeds primarily through oxidative N-demethylation in all animal species studied. nih.govdrugbank.com This process involves the sequential removal of methyl groups, leading to the formation of various metabolites.
The principal metabolites identified in preclinical studies are pentamethylmelamine and tetramethylmelamine. mims.comrxlist.com Further demethylation can lead to the formation of other metabolites like trimethylmelamine. nih.gov Studies in mice have shown that the antitumor activity of these methylmelamines decreases as the number of methyl groups is reduced. nih.gov However, at equitoxic levels, their therapeutic effectiveness is similar, suggesting the presence of at least one methyl group is important for activity. nih.gov
Interactive Data Table: Major N-Demethylated Metabolites of Altretamine
| Metabolite | Chemical Name | Key Role |
| Pentamethylmelamine | N²,N²,N⁴,N⁴,N⁶-Pentamethyl-1,3,5-triazine-2,4,6-triamine | Primary metabolite mims.comrxlist.com |
| Tetramethylmelamine | N²,N²,N⁴,N⁴-Tetramethyl-1,3,5-triazine-2,4,6-triamine | Primary metabolite mims.comrxlist.com |
| Trimethylmelamine | N²,N²,N⁴-Trimethyl-1,3,5-triazine-2,4,6-triamine | Identified as a major metabolite in some mouse studies nih.gov |
Hepatic Biotransformation Dynamics in Animal Models
The liver is the primary site for the biotransformation of altretamine. mims.comchemicalbook.com The metabolic process is rapid and extensive, facilitated by the cytochrome P450 (CYP) enzyme system. chemicalbook.compatsnap.com This hepatic metabolism is a prerequisite for the drug's cytotoxic effects. drugbank.comrxlist.com
In animal models, the N-demethylation process in the liver leads to the formation of reactive hydroxymethyl derivatives as intermediates. nih.gov These intermediates are believed to be responsible for the drug's antitumor activity. nih.gov The liver's central role in metabolizing altretamine underscores its importance in determining the pharmacokinetic profile and therapeutic efficacy of the drug in preclinical species. nih.gov The extensive nature of this hepatic biotransformation is a key factor contributing to the significant first-pass effect observed with oral administration. nih.gov
Excretion Routes and metabolite Profiles in Preclinical Studies
Preclinical investigations into the excretion and metabolic fate of altretamine have been crucial in understanding its pharmacokinetic profile. These studies, primarily conducted in animal models, have established the principal routes of elimination and identified the key metabolic products of the drug.
The primary route of excretion for altretamine and its metabolites is through the kidneys, with the majority of the administered dose being eliminated in the urine. nih.govdrugbank.com In contrast, fecal excretion represents a minor pathway for the elimination of altretamine-related compounds. While specific quantitative data from comprehensive mass balance studies in preclinical species are not widely available in the public domain, the collective evidence points towards extensive renal clearance of the drug's metabolic products.
Metabolite profiling studies have demonstrated that altretamine undergoes extensive biotransformation, primarily through N-demethylation, a process catalyzed by hepatic microsomal enzymes. nih.gov This metabolic cascade results in a series of demethylated derivatives, which constitute the major portion of the compounds excreted in the urine. Unchanged altretamine accounts for a very small fraction of the total excreted dose, indicating near-complete metabolism of the parent drug prior to elimination.
The identified urinary metabolites are N-demethylated homologues of altretamine. The metabolic process involves the sequential removal of methyl groups from the melamine (B1676169) structure, leading to the formation of various metabolites. While the cytotoxic activity is believed to be mediated by hydroxymethyl intermediates formed during demethylation, the stable metabolites detected in urine are the N-demethylated melamines.
Detailed quantitative analysis of the proportions of each specific metabolite in the excreta of preclinical models is not extensively documented in publicly accessible literature. However, the qualitative profile of metabolites is well-established.
Interactive Data Table: Excretion of Altretamine in Preclinical Models
| Excretion Route | Animal Model | Percentage of Administered Dose | Primary Form Excreted |
| Urinary Excretion | General Preclinical Models | Major Route | Metabolites |
| Fecal Excretion | General Preclinical Models | Minor Route | Metabolites and Unchanged Drug |
| Biliary Excretion | Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table: Major Metabolites of Altretamine Identified in Preclinical Studies
| Metabolite | Metabolic Pathway | Detected In | Notes |
| Pentamethylmelamine | N-demethylation | Urine, Plasma | First major demethylated metabolite. |
| Tetramethylmelamine | N-demethylation | Urine, Plasma | Product of further demethylation. |
| Trimethylmelamine | N-demethylation | Urine, Plasma | Subsequent demethylation product. |
| Dimethylmelamine | N-demethylation | Urine, Plasma | Lower methylated metabolite. |
| Monomethylmelamine | N-demethylation | Urine, Plasma | Further demethylation product. |
| Melamine | N-demethylation | Urine | Fully demethylated core structure. |
Note: The table reflects the qualitative identification of metabolites. Quantitative distribution data in excreta from preclinical studies is not detailed in the available sources.
Advanced Analytical Techniques in Altretamine Research
Chromatographic Methodologies for Research Applications
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of altretamine (B313). Its versatility allows for both the quantification of the active pharmaceutical ingredient (API) in various research samples and the detailed profiling of impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is a robust and precise method for the quantitative analysis of altretamine in research samples, including biological fluids like human plasma. nih.govmdpi.com The development of sensitive and rapid analytical methods is essential for pharmacokinetic and bioavailability studies. dtic.mil
A fast, simple, and sensitive isocratic HPLC method has been developed for the determination of altretamine in human plasma. nih.gov This method involves a straightforward sample preparation step where plasma proteins are precipitated using acetonitrile. The supernatant is then directly injected into the HPLC system. This procedure is efficient, with a total analysis time of less than 15 minutes per sample, and requires a small plasma volume of approximately 0.2 ml. nih.gov The recovery of altretamine from spiked human serum is high, ranging from 99% to 106%. nih.gov The method demonstrates good precision, with a relative standard deviation (R.S.D.) of 1% to 8% over a concentration range of 200 ng/ml to 10 mg/ml. The limit of quantitation (LOQ) is approximately 150 ng/ml. nih.gov
The table below summarizes the key parameters of a validated HPLC method for altretamine quantification in plasma.
| Parameter | Details |
| Technique | Isocratic High-Performance Liquid Chromatography (HPLC) |
| Sample Matrix | Human Plasma |
| Sample Preparation | Protein precipitation with acetonitrile |
| Recovery | 99% to 106% |
| Limit of Quantitation (LOQ) | ~150 ng/ml |
| Analysis Time | < 15 minutes per sample |
| Precision (Intra-day R.S.D.) | 1.7% to 4% at 5 mg/ml |
| Precision (Inter-day R.S.D.) | ~3% at 5 mg/ml |
This table presents data from a study on the determination of altretamine in human plasma. nih.gov
Stability-indicating analytical methods are critical in pharmaceutical development to ensure that a drug product remains stable over time and to identify any potential degradation products. dphen1.comresearchgate.net A validated, specific, stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the quantitative determination of altretamine and its related substances in bulk samples. tsijournals.com
This method is capable of separating the main compound from its process-related impurities and degradation products that arise from stress testing. tsijournals.comscience.gov Forced degradation studies, conducted under conditions prescribed by the International Conference on Harmonisation (ICH) guidelines, are used to demonstrate the method's specificity. tsijournals.comnih.gov For altretamine, these studies involved exposure to acid, base, oxidation, water hydrolysis, thermal stress, and photolytic degradation. tsijournals.com
The results showed that altretamine is stable under photolytic, acid, basic, water hydrolysis, and thermal conditions. However, significant degradation was observed under oxidative stress, leading to the formation of one major unknown degradation product and several smaller ones. tsijournals.com The chromatographic separation was achieved on a Zorbax SB-C18 column with a mobile phase consisting of 10mM ammonium (B1175870) carbonate (pH 8.0) and methanol (B129727) in a 35:65 v/v ratio, with UV detection at 227 nm. tsijournals.com The method demonstrated good resolution between altretamine, its process impurities, and all degradation products. tsijournals.com
The table below outlines the conditions and findings of the forced degradation study for altretamine.
| Stress Condition | Observations |
| Acid Hydrolysis | Stable |
| Base Hydrolysis | Stable |
| Water Hydrolysis | Stable |
| Oxidative Hydrolysis | Significant degradation observed |
| Thermal Degradation | Stable |
| Photolytic Degradation | Stable |
This table summarizes the results from a stability-indicating RP-HPLC method development study for altretamine. tsijournals.com
The successful validation of this method, covering specificity, linearity, precision, accuracy, and robustness, confirms its suitability for quality control of bulk altretamine and for its stability studies. tsijournals.com
Spectroscopic and Calorimetric Approaches
Beyond chromatography, spectroscopic and calorimetric techniques provide invaluable information about the molecular structure, interactions, and physical properties of altretamine and its formulations. These methods are non-destructive and provide a wealth of data on the solid-state characteristics of the drug.
Fourier Transform-Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and investigate molecular interactions by measuring the absorption of infrared radiation by a sample. mdpi.com In pharmaceutical research, FTIR is applied to study drug-excipient interactions, polymorphism, and the binding of drugs to biological macromolecules like DNA. nih.govnih.gov
While specific FTIR studies detailing the molecular interactions of altretamine hydrochloride were not prevalent in the searched literature, the principles of the technique can be applied to understand its behavior. For instance, theoretical studies have investigated the interaction between altretamine and stacked DNA base pairs, a phenomenon that could be experimentally explored using FTIR. researchgate.net The technique can detect changes in vibrational frequencies of specific bonds upon interaction, such as hydrogen bonding or complexation. researchgate.netmdpi.com For example, in studies of other drugs, FTIR has been used to identify the binding sites on DNA by observing perturbations in the vibrations of the phosphate (B84403) backbone and the base pairs upon drug complexation. nih.gov Similarly, Attenuated Total Reflection (ATR)-FTIR imaging can be used to study drug-carrier interactions within a formulation during dissolution, providing chemically specific information in real-time. nih.gov
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. tainstruments.com DSC is widely used in the pharmaceutical industry to characterize the thermophysical properties of drugs and formulations. tainstruments.comnih.gov It can determine properties such as melting point, glass transition temperature (Tg), and crystallinity, which are critical for formulation development and stability. tainstruments.com
For altretamine, which is a crystalline solid, DSC can be used to determine its melting point and purity. nih.gov The presence of impurities typically causes a depression and broadening of the melting endotherm. tainstruments.com In the context of advanced drug delivery systems, such as the altretamine-loaded solid lipid nanoparticles that have been developed, DSC is essential for characterizing the physical state of the drug within the nanoparticle matrix. nih.gov It helps to understand if the drug is in a crystalline or amorphous state, which in turn affects its release profile and stability. The technique can identify the glass transition of amorphous materials and quantify the amount of amorphous structure in a sample. tainstruments.com
X-Ray Diffraction (XRD) is a primary technique for the solid-state characterization of crystalline materials. malvernpanalytical.com It provides detailed information about the atomic and molecular structure of a crystal, including lattice parameters and the arrangement of atoms. Powder X-Ray Diffraction (PXRD) is particularly useful in pharmaceutical analysis for identifying crystalline phases (polymorphs), determining the degree of crystallinity, and assessing the purity and stability of drug substances and products. libretexts.orgnih.gov
Altretamine is described as a colorless crystalline solid, making XRD a key analytical tool for its characterization. nih.gov PXRD can be used to generate a unique diffraction pattern, or "fingerprint," for the crystalline form of this compound. This pattern can be used for quality control to confirm the identity and crystalline form of the bulk drug. Any changes in the crystal structure due to processing or storage would be detectable as changes in the PXRD pattern. While single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, PXRD is more commonly used for routine analysis of bulk powders, which is often how pharmaceutical ingredients are handled. libretexts.orgnih.gov
Application in Novel Drug Delivery System Characterization (e.g., Liposomal and Nanoparticle Formulations)
The therapeutic efficacy of altretamine can be significantly enhanced through its incorporation into novel drug delivery systems, such as liposomes and nanoparticles. These carriers can improve the solubility of poorly water-soluble drugs like altretamine, protect them from premature degradation, and facilitate targeted delivery, thereby increasing bioavailability and reducing off-target toxicity. The successful development of these advanced formulations is critically dependent on the use of sophisticated analytical techniques to meticulously characterize their physicochemical properties. This ensures batch-to-batch consistency, stability, and predictable in vivo performance. ijpsjournal.comnih.gov
The characterization of these drug delivery systems involves a multi-faceted analytical approach to evaluate critical quality attributes. ijpsjournal.com Key parameters include particle size and size distribution, surface morphology, drug encapsulation efficiency, and drug loading capacity. ijpsjournal.comnih.gov Advanced analytical methods provide the necessary precision to ensure these attributes meet the stringent requirements for pharmaceutical applications. ijpsjournal.com
Nanoparticle Formulations
Research into nanoparticle-based delivery systems for altretamine has shown considerable promise. Solid lipid nanoparticles (SLNs) and hydroxyapatite (B223615) nanoparticles (HA-NPs) have been successfully formulated to encapsulate altretamine, with their characteristics extensively studied using a variety of advanced analytical techniques.
Detailed Research Findings for Altretamine-Loaded Nanoparticles:
A study on the development of altretamine-loaded SLNs utilized the hot homogenization and ultrasonication method. tandfonline.comtandfonline.com The formulation was optimized using a Box-Behnken design, a statistical methodology for response surface analysis. tandfonline.comtandfonline.com The characterization of the optimized SLNs yielded detailed insights into their physicochemical properties. Dynamic light scattering (DLS) was employed to determine the mean particle size and polydispersity index (PDI), which is a measure of the uniformity of the particle size distribution. tandfonline.com A low PDI value is indicative of a homogenous dispersion, which is crucial for stability and predictable behavior in a biological system. ijpsjournal.com The surface morphology of the SLNs was visualized using transmission electron microscopy (TEM), which confirmed their smooth, spherical shape. tandfonline.com
The encapsulation efficiency (EE%) and drug loading (DL%) are critical parameters that determine the therapeutic potential of the formulation. High-performance liquid chromatography (HPLC) is a commonly used technique for the accurate quantification of the encapsulated drug. ijpsjournal.com For the altretamine-loaded SLNs, a high entrapment efficiency was achieved, indicating that a significant portion of the drug was successfully incorporated within the lipid matrix. tandfonline.comtandfonline.com
In another study, altretamine was encapsulated in hydroxyapatite nanoparticles (HA-NPs) using a wet chemical precipitation method. nih.gov The resulting ALT-HA-NPs were characterized for their particle size, surface morphology, and drug encapsulation efficiency. nih.gov The particle size was determined to be within the nano-range, and the morphology was examined using both TEM and scanning electron microscopy (SEM), which revealed the spherical nature of the nanoparticles. nih.gov The encapsulation efficiency was found to be high, demonstrating the suitability of HA-NPs as a carrier for altretamine. nih.gov
Below are interactive data tables summarizing the characterization of these altretamine-loaded nanoparticle formulations:
Table 1: Characterization of Optimized Altretamine-Loaded Solid Lipid Nanoparticles (SLNs) tandfonline.comtandfonline.com
| Parameter | Analytical Technique(s) | Result |
| Mean Particle Diameter | Dynamic Light Scattering (DLS) | 100.6 ± 2.1 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Not explicitly stated |
| Surface Morphology | Transmission Electron Microscopy (TEM) | Smooth and spherical |
| Entrapment Efficiency (% EE) | High-Performance Liquid Chromatography (HPLC) | 93.21 ± 1.5 % |
| Drug Loading (% DL) | High-Performance Liquid Chromatography (HPLC) | 1.15 ± 0.6 % |
Table 2: Characterization of Altretamine-Loaded Hydroxyapatite Nanoparticles (ALT-HA-NPs) nih.gov
| Parameter | Analytical Technique(s) | Result |
| Particle Size | Not explicitly stated | 156 ± 10.86 nm |
| Surface Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical |
| Encapsulation Efficiency (% EE) | Not explicitly stated | 96.27 ± 6.78 % |
| Drug Loading (% DL) | Not explicitly stated | 8.2 % |
Liposomal Formulations
While specific research detailing the comprehensive characterization of altretamine-loaded liposomes is not as readily available in the cited literature, the analytical techniques employed for liposome (B1194612) characterization are well-established. ijpsjournal.comintertek.com Liposomes are phospholipid vesicles that can encapsulate both hydrophilic and lipophilic drugs, making them versatile drug delivery platforms. ijpsjournal.comresearchgate.net Research has been conducted on the preparation of altretamine liposomes using sodium deoxycholate as a carrier for oral delivery, though detailed characterization data from this specific study is not provided in the available resources. tandfonline.com
The characterization of liposomal formulations involves a suite of advanced analytical techniques to ensure their quality and performance. ijpsjournal.comintertek.com
Advanced Analytical Techniques for Liposome Characterization:
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is a standard method for measuring the size distribution and zeta potential of liposomes. ijpsjournal.com The zeta potential provides an indication of the surface charge of the vesicles, which is a critical factor in their stability and interaction with biological membranes. ijpsjournal.com Nanoparticle Tracking Analysis (NTA) can also be used for higher resolution particle-by-particle size distribution. researchgate.net
Morphology and Lamellarity: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an invaluable tool for visualizing the morphology and lamellarity (the number of lipid bilayers) of liposomes in their native, hydrated state. ijpsjournal.com Atomic Force Microscopy (AFM) can also provide structural and morphological insights. ijpsjournal.com
Encapsulation Efficiency and Drug Release: High-Performance Liquid Chromatography (HPLC) is frequently used to determine the amount of drug encapsulated within the liposomes and to study the in vitro drug release kinetics. ijpsjournal.com
Membrane Fluidity and Integrity: Techniques such as fluorescence spectroscopy can be employed to assess the fluidity of the lipid bilayer, which can influence drug retention and release. nih.gov Stability studies are conducted to evaluate drug leakage and changes in physicochemical properties over time under different storage conditions. ijpsjournal.comintertek.com
The application of these analytical techniques is essential for the development of robust and effective liposomal and nanoparticle formulations of altretamine, ultimately aiming to improve its therapeutic profile.
Exploration of Novel Molecular Targets and Signaling Pathways for Altretamine
Identification of Undiscovered Cellular and Molecular Targets
While the precise mechanism of action of altretamine (B313) remains to be fully defined, its cytotoxic effects are thought to be mediated by its metabolites. researchgate.net The search for specific molecular targets is crucial for a more complete understanding of its activity and for the identification of patient populations who may derive the most benefit. Modern computational techniques are proving invaluable in this endeavor.
Computational Approaches and Molecular Docking Simulations for Target Prediction
Computational methods, particularly molecular docking simulations, offer a powerful and efficient means to predict the binding of small molecules like altretamine to a vast array of protein targets. nih.govnih.gov These in silico techniques model the interaction between a ligand (altretamine) and a receptor (a protein target), calculating the binding affinity and predicting the most likely binding pose. This approach can rapidly screen thousands of potential targets, generating hypotheses for further experimental validation.
One such study employing molecular docking has suggested that altretamine may have a notable binding affinity for Vascular Endothelial Growth Factor Receptor 1 (VEGFR1). nih.gov The docking score, a measure of binding affinity, was reported to be -9.0 kcal/mol, indicating a potentially strong interaction. nih.gov VEGFR1 is a key player in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. The predicted interaction of altretamine with VEGFR1 suggests a possible anti-angiogenic mechanism of action, a novel aspect of its pharmacology that warrants further investigation.
Table 1: Predicted Molecular Targets of Altretamine from Computational Studies
| Predicted Target | Computational Method | Predicted Binding Affinity (kcal/mol) | Potential Biological Implication |
| Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) | Molecular Docking | -9.0 | Inhibition of angiogenesis |
This table is generated based on available data and is intended for illustrative purposes. Further research is needed to confirm these findings.
Network Pharmacology for Elucidating Interconnected Biological Pathways
A significant breakthrough in understanding altretamine's mechanism came from a regulatory network-based approach that identified glutathione (B108866) peroxidase 4 (GPX4) as a novel molecular target. nih.gov This study analyzed the global dysregulation of molecular interactions following treatment with altretamine and found an unexpected similarity to the activity of sulfasalazine, a known inhibitor of the system Xc-/glutathione/GPX4 axis. nih.govfrontiersin.org Experimental validation confirmed that altretamine inhibits the lipid repair activity of GPX4, leading to an accumulation of lipid reactive oxygen species and subsequent cell death through a process known as ferroptosis. nih.govrbmb.netmdpi.com
This discovery is particularly important as it unveils a non-genotoxic mechanism of action for altretamine and connects its activity to a distinct form of programmed cell death. The system Xc-/GSH/GPX4 axis is a critical antioxidant system, and its inhibition represents a promising therapeutic strategy for overcoming drug resistance in various cancers. frontiersin.org
Modulation of Key Oncogenic Signaling Cascades
The identification of novel targets for altretamine opens up the possibility that it may modulate key signaling pathways that are fundamental to cancer cell proliferation, survival, and immune evasion.
Investigating Interference with Cell Proliferation and Survival Pathways (e.g., PI3K/Akt pathway, p38 MAPK)
The PI3K/Akt and p38 MAPK signaling pathways are crucial regulators of cell fate and are frequently dysregulated in cancer, including ovarian cancer. nih.govdovepress.comfrontiersin.org The PI3K/Akt pathway is a central node for cell growth, proliferation, and survival, and its aberrant activation is a common mechanism of chemoresistance. rbmb.netnih.gov The p38 MAPK pathway, a member of the mitogen-activated protein kinase family, is involved in cellular responses to stress and can mediate both pro-apoptotic and pro-survival signals depending on the cellular context. nih.govnih.gov
To date, direct evidence from dedicated studies specifically demonstrating that altretamine modulates the PI3K/Akt or p38 MAPK pathways is limited in the publicly available scientific literature. While these pathways are known to be important in ovarian cancer, the primary indication for altretamine, further research is required to determine if altretamine exerts any of its therapeutic effects through interference with these specific signaling cascades. nih.govnih.gov Investigating the potential impact of altretamine on these pathways could provide a deeper understanding of its anticancer activity and identify potential combination therapies.
Exploration of Interactions with Immune Checkpoint Proteins
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. nih.gov These agents block inhibitory signals on immune cells, unleashing a more potent anti-tumor immune response. Key immune checkpoint proteins include programmed cell death protein 1 (PD-1) and its ligand (PD-L1), as well as cytotoxic T-lymphocyte-associated protein 4 (CTLA-4). nih.govfrontiersin.orgnih.gov
Currently, there is a lack of specific studies investigating the direct interaction of altretamine with immune checkpoint proteins such as PD-1, PD-L1, or CTLA-4. The potential for altretamine to modulate the expression of these proteins on tumor cells or immune cells, or to otherwise impact the tumor immune microenvironment, remains an open area for future research. Given that some chemotherapeutic agents can influence the immune response, exploring this aspect of altretamine's pharmacology could reveal novel immunomodulatory properties.
Rational for Drug Repurposing Based on Novel Target Identification
The identification of GPX4 as a novel target for altretamine provides a strong rationale for its repurposing in other therapeutic contexts. nih.gov Drug repurposing, the process of finding new uses for existing drugs, offers a more rapid and cost-effective path to new treatments compared to traditional drug development.
The discovery that altretamine can induce ferroptosis by inhibiting GPX4 opens up the possibility of its use in cancers that are known to be sensitive to this form of cell death. rbmb.netmdpi.comcolumbia.edu This is particularly relevant for tumors that are resistant to conventional therapies that primarily induce apoptosis. Therefore, altretamine could potentially be repurposed for the treatment of various solid tumors where GPX4 is a key vulnerability. Further preclinical and clinical studies are warranted to explore the efficacy of altretamine as a ferroptosis-inducing agent in a broader range of malignancies.
Table 2: Potential Repurposing Opportunities for Altretamine Based on Novel Target Identification
| Novel Target | Associated Pathway/Process | Potential Repurposing Indication | Rationale |
| Glutathione Peroxidase 4 (GPX4) | Ferroptosis, Antioxidant defense | Cancers with high sensitivity to ferroptosis (e.g., certain drug-resistant tumors) | Induction of an alternative, non-apoptotic cell death mechanism. nih.govfrontiersin.org |
This table presents hypothetical repurposing opportunities based on emerging research and requires further clinical investigation.
Preclinical Rationale for Combination Therapeutic Strategies with Altretamine
Synergistic Antitumor Effects with Other Antineoplastic Agents in Preclinical Models
The core principle behind combination chemotherapy is to utilize agents with different mechanisms of action to achieve a synergistic or additive antitumor effect, thereby increasing cancer cell kill and potentially reducing the likelihood of developing drug resistance. Preclinical models have been instrumental in identifying promising combinations involving altretamine (B313).
Combination with Platinum-Based Compounds
Platinum-based drugs, such as cisplatin (B142131) and carboplatin, are cornerstones of treatment for many solid tumors, including ovarian cancer. They exert their cytotoxic effects primarily by forming intrastrand and interstrand DNA crosslinks, which inhibit DNA replication and transcription, ultimately leading to apoptosis. Preclinical studies have provided a rationale for combining altretamine with these agents.
A key study investigating the antitumor activity of the DNA-damaging agent irofulven found that its efficacy was significantly enhanced when combined with platinum-derived agents. The same study identified altretamine as another agent that demonstrated synergistic or super-additive interactions with irofulven. nih.gov The common mechanistic link proposed for this synergy is the generation of intrastrand DNA crosslinks by both altretamine's metabolites and the platinum compounds. nih.gov This dual assault on DNA integrity is believed to overwhelm the cancer cells' DNA repair capacities.
Table 1: Preclinical Findings on Altretamine and Platinum-Based Compound Combinations
| Cancer Model | Combination | Key Finding | Proposed Mechanism of Synergy |
|---|
Combination with Other Alkylating Agents
Similar to platinum compounds, traditional alkylating agents damage cancer cells by adding alkyl groups to the DNA, leading to the formation of crosslinks and DNA strand breaks. While altretamine is structurally similar to the alkylating agent triethylenemelamine, its classification is complex as its metabolites are thought to be the primary alkylating species. nih.gov
Preclinical evidence suggests that combining altretamine with select bifunctional alkylating agents can result in synergistic antitumor effects. In the MV522 human lung tumor model, the combination of irofulven with agents like melphalan or chlorambucil showed in vivo synergy. nih.gov The study highlighted that altretamine also demonstrated this synergistic potential, suggesting a common pathway of interaction. nih.gov The rationale is that these agents, through different reactive intermediates, create a high burden of DNA lesions that saturate the cell's repair machinery. nih.govoaes.cc The combination of cyclophosphamide with another DNA damaging agent also demonstrated enhanced activity in preclinical models, further supporting the strategy of combining agents that disrupt DNA integrity. researchgate.net
Table 2: Preclinical Findings on Altretamine and Other Alkylating Agent Combinations
| Cancer Model | Combination | Key Finding | Proposed Mechanism of Synergy |
|---|
Combination with Antimetabolites (e.g., 5-fluorouracil)
Antimetabolites interfere with the synthesis of nucleic acids, thereby inhibiting DNA and RNA replication. 5-fluorouracil (5-FU) is a widely used antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine (B127349), a DNA precursor.
While several clinical trials have incorporated altretamine into multi-drug regimens that include 5-FU for the treatment of advanced ovarian cancer, specific preclinical studies detailing a synergistic interaction between altretamine and 5-FU are not extensively reported in the available literature. nih.govnih.gov However, the clinical rationale for such a combination is based on targeting different aspects of cancer cell proliferation. Altretamine's DNA-damaging mechanism complements the metabolic disruption caused by 5-FU. Preclinical studies have demonstrated that 5-FU can act synergistically with other DNA-damaging agents, suggesting a potential for a similar interaction with altretamine that warrants further preclinical investigation. nih.govmdpi.com
Mechanistic Basis for Optimized Combination Therapy Design
The design of effective combination therapies relies on a deep understanding of the molecular mechanisms of action of the individual drugs and how they might interact within the cancer cell. For altretamine combinations, several mechanistic principles have been proposed based on preclinical research.
A primary hypothesis for the synergy observed between altretamine and other DNA-damaging agents, like platinum compounds and alkylating agents, is the overwhelming of the Nucleotide Excision Repair (NER) pathway. nih.gov The NER system is a crucial DNA repair mechanism that removes bulky lesions, including those created by these chemotherapeutic agents. The synergistic interaction may stem from the NER system being selectively overwhelmed at two distinct points, leading to prolonged stalling of transcription forks and subsequent initiation of apoptosis. nih.gov
Furthermore, biophysical studies have shown that altretamine itself binds to the minor groove of DNA, with a preference for A-T rich sequences. nih.gov This interaction, which occurs without causing significant distortion of the DNA helix, could potentially alter the DNA structure in a way that enhances the binding or effectiveness of other DNA-targeting agents. nih.gov
A more recent and novel mechanistic insight is the identification of altretamine as an inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). researchgate.net GPX4 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. By inhibiting GPX4, altretamine may sensitize cancer cells to other therapies that induce oxidative stress, providing a completely different axis for synergistic interaction. researchgate.net
Strategies for Overcoming Drug Resistance through Combination Approaches
A major challenge in cancer therapy is the development of drug resistance. Altretamine has shown activity in patients with persistent or recurrent ovarian cancer following first-line therapy with platinum-based regimens, indicating it can be effective in a platinum-resistant setting. nih.gov This clinical observation provides a strong basis for preclinical investigation into using altretamine combinations to overcome resistance.
The mechanisms of resistance to platinum agents and alkylating agents often involve enhanced DNA repair capabilities. oaes.cc Combination strategies are designed to counteract these resistance mechanisms. By combining altretamine with a platinum agent, the increased burden of diverse DNA lesions may saturate the enhanced repair capacity of resistant cells. The hypothesis that synergy is achieved by overwhelming the NER system is directly relevant here; resistant cells with upregulated NER may be particularly vulnerable to a dual attack on this pathway. nih.gov
Moreover, the discovery of altretamine's activity as a GPX4 inhibitor opens up new avenues for overcoming resistance. researchgate.net Some forms of chemotherapy resistance have been linked to an increased ability of cancer cells to manage oxidative stress. By inducing ferroptosis, altretamine could potentially eliminate cancer cells that have developed resistance to apoptosis-inducing agents like cisplatin. This provides a rationale for combining altretamine with conventional chemotherapeutics to target both apoptotic and ferroptotic cell death pathways, thereby reducing the likelihood of resistance.
Q & A
Q. What is the mechanism of action of altretamine hydrochloride as an alkylating agent, and how does this inform experimental design in cancer research?
this compound acts as a DNA alkylating agent, forming covalent bonds with DNA bases to disrupt replication and transcription. This mechanism necessitates careful experimental design, such as using cell lines with intact DNA repair pathways (e.g., mismatch repair-deficient models) to study resistance mechanisms. Dose-response studies should account for its cell-cycle phase nonspecificity, requiring prolonged exposure in vitro to mimic clinical dosing schedules .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Researchers must use chemically resistant gloves (e.g., nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Engineering controls like fume hoods are mandatory due to its mutagenic and reproductive toxicity risks . Emergency protocols include immediate decontamination with water for skin contact and medical consultation for inhalation exposure. Glove compatibility should be verified using manufacturer charts (e.g., Ansell’s Chemical Resistance Guide) .
Q. Which analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used, leveraging its aromatic triazine structure. Mass spectrometry (LC-MS/MS) provides higher sensitivity for low-concentration plasma samples. Method validation should include stability tests under varying pH and temperature conditions, as the compound degrades in acidic environments .
Q. How can researchers address formulation challenges related to this compound’s poor aqueous solubility?
Solubility enhancement strategies include co-solvents (e.g., PEG 400), micellar encapsulation, or solid dispersion techniques. Preclinical studies often use oral gavage in vehicles like 0.5% methylcellulose. Particle size reduction via nano-milling can improve bioavailability in animal models .
Advanced Research Questions
Q. How do researchers reconcile conflicting pharmacokinetic data between animal models and human trials for this compound?
Interspecies metabolic differences—particularly in hepatic CYP450 enzymes—require cross-validation using humanized liver mouse models or in vitro microsomal assays. Population pharmacokinetic modeling can adjust for variables like enterohepatic recirculation, which contributes to prolonged half-life in humans .
Q. What experimental approaches are used to identify synergistic combinations of this compound with other antineoplastic agents?
Isobologram analysis and Chou-Talalay combination index methods are employed to evaluate synergy. Preclinical studies often pair altretamine with platinum-based agents (e.g., cisplatin) due to complementary DNA crosslinking mechanisms. Transcriptomic profiling (e.g., RNA-seq) can uncover pathways enhanced by combination therapy .
Q. How should researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?
In vitro models may underestimate organ-specific toxicity due to lack of metabolic activation. Bridging studies using 3D organoids or ex vivo liver slices can improve predictability. Dose-ranging studies in rodents should monitor bone marrow suppression and hepatic enzymes, aligning with clinical adverse event profiles .
Q. What methodologies are used to study resistance mechanisms to this compound in refractory cancers?
CRISPR-Cas9 screens can identify genes conferring resistance (e.g., ALDH1A1 overexpression). Longitudinal patient-derived xenograft (PDX) models help track clonal evolution. Functional assays like comet tests quantify DNA repair efficiency in resistant cell lines .
Q. How can ecological impact assessments be integrated into this compound disposal protocols?
Researchers must adhere to EPA guidelines for alkylating agent disposal, including chemical inactivation via oxidation (e.g., hypochlorite treatment). Ecotoxicity assays using Daphnia magna or algal models assess aquatic impact, as altretamine’s logP (0.87) suggests moderate bioaccumulation risk .
Q. What stability-indicating parameters are critical for long-term storage of this compound in research settings?
The compound should be stored in airtight, light-resistant containers at 2–8°C. Stability is monitored via periodic HPLC purity checks, with degradation products (e.g., melamine derivatives) quantified. Accelerated stability studies at 40°C/75% RH predict shelf-life under variable conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
